Nardosinone

Catalog No.
S567234
CAS No.
23720-80-1
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nardosinone

CAS Number

23720-80-1

Product Name

Nardosinone

IUPAC Name

(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1

InChI Key

KXGHHSIMRWPVQM-JWFUOXDNSA-N

SMILES

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C

Synonyms

[3aR-(3aα,9α,9aα,9bα)]-1,3a,4,7,8,9,9a,9b-Octahydro-1,1,9,9a-tetramethyl-5H-Naphtho[2,1-c][1,2]dioxol-5-one; Nardosinon

Canonical SMILES

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C

Nardosinone is a major bioactive component extracted from the root of Nardostachys jatamansi DC, a medicinal herb well-known in traditional Chinese medicine []. This section explores the ongoing scientific research related to Nardosinone:

Potential Neuroprotective Effects

Studies suggest Nardosinone may possess neuroprotective properties. Research has shown that Nardosinone can:

  • Promote the proliferation, migration, and differentiation of neural stem cells: This indicates Nardosinone's potential role in supporting the growth and development of new nerve cells, which could be relevant for treating neurodegenerative diseases [].
  • Exert anti-neuroinflammatory effects: Nardosinone has been shown to reduce inflammation in the brain, a key factor in various neurodegenerative conditions [].

Nardosinone is a bioactive compound predominantly derived from the plant Nardostachys jatamansi, which is known for its traditional medicinal uses in various cultures, particularly in Ayurvedic medicine. Structurally, nardosinone is classified as a sesquiterpene, characterized by its complex ring structure and multiple functional groups that contribute to its diverse biological activities. The molecular formula of nardosinone is C15H22O3C_{15}H_{22}O_{3} .

  • In vitro studies suggest that nardosinone may enhance the effects of nerve growth factor (NGF), a protein that promotes the growth and survival of nerve cells [, ].
  • Nardosinone might also influence the dopamine D2 receptor, which is implicated in Parkinson's disease [].
  • More research is needed to fully understand how nardosinone works at the molecular level [, , ].
  • Information on the safety profile of nardosinone is limited. There are no studies readily available on its toxicity or potential hazards [].

Important Note

  • Due to the lack of sufficient safety data, nardosinone is not suitable for self-consumption or use as a medicinal product.
, including:

  • Hydroxylation: This process can lead to the formation of monohydroxylated derivatives, which are significant for its metabolic pathways. Hydroxylation typically occurs at positions C-2, C-3, C-4, or C-15 .
  • Keto-Enol Tautomerization: This reaction involves the interconversion between keto and enol forms, impacting its chemical stability and reactivity .
  • Oxidation: Nardosinone can be oxidized to form various metabolites, which may exhibit different biological activities .
  • Peroxy Ring-Opening: This reaction contributes to the degradation of nardosinone under certain conditions, leading to various degradation products .

Nardosinone exhibits a wide range of pharmacological effects, including:

  • Anti-inflammatory: It has been shown to suppress inflammatory pathways, making it a candidate for treating conditions like osteoarthritis and periodontitis .
  • Antidepressant: Nardosinone has demonstrated potential antidepressant properties through modulation of neurotransmitter systems .
  • Cardioprotective: Studies indicate that it may protect against cardiac injuries by reducing oxidative stress and inflammation .
  • Neuroprotective: Its effects on neuroinflammation suggest potential applications in neurodegenerative diseases .

The synthesis of nardosinone can be achieved through several methods:

  • Extraction from Natural Sources: Primarily obtained from Nardostachys jatamansi, where it can be isolated using solvent extraction techniques followed by chromatographic methods.
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions that construct the sesquiterpene framework. This often includes cyclization and functional group modifications to achieve the desired structure .

Nardosinone is utilized in various fields:

  • Pharmaceuticals: Due to its therapeutic properties, it is being explored as a treatment for inflammatory diseases, depression, and cardiovascular disorders.
  • Cosmetics: Its anti-inflammatory and antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing skin inflammation and aging.
  • Traditional Medicine: It continues to be used in herbal formulations for its holistic health benefits.

Research indicates that nardosinone interacts with several biological systems:

  • It may enhance the efficacy of other drugs, such as levodopa, by modulating intestinal flora, thus improving absorption and therapeutic outcomes in Parkinson's disease treatment .
  • Nardosinone also interacts with signaling pathways involved in inflammation and cell differentiation, highlighting its potential as an adjunct therapy in various conditions .

Several compounds share structural similarities with nardosinone. Below is a comparison highlighting their uniqueness:

CompoundStructure SimilarityUnique Properties
Isolated NardosinoneHighPotent anti-inflammatory activity
IsonardosinoneModerateExhibits lower anti-neuroinflammatory activity
Deoxokanshone MModerateStrong vasodilatory effects
Desoxo-narchinol AModerateLesser known but related bioactivity

Nardosinone stands out due to its broad spectrum of biological activities and its specific interactions within metabolic pathways that differentiate it from these similar compounds.

Metabolic Origins and Tissue-Specific Accumulation

Nardosinone is a nardosinane-type sesquiterpenoid characterized by a unique peroxide bridge (C-7–C-11) and an α,β-unsaturated ketone group. It is predominantly synthesized in the roots and rhizomes of N. jatamansi, where it accounts for over 2% of dry weight. Transcriptomic analyses reveal that sesquiterpenoid biosynthesis in N. jatamansi occurs via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, with key enzymes including:

  • Terpene synthases (TPS): 28 TPS genes, notably NjTPS-49, NjTPS-54, and NjTPS-59, catalyze the cyclization of farnesyl pyrophosphate (FPP) into nardosinone precursors.
  • Cytochrome P450 enzymes (CYPs): 43 CYPs modify the nardosinone backbone, enabling hydroxylation and oxidation reactions.

Tissue-specific expression profiling demonstrates that these genes are highly active in roots and rhizomes, correlating with nardosinone accumulation. Flowers exhibit trace amounts, while leaves and anthocaulus lack detectable levels.

Table 1: Tissue-Specific Accumulation of Nardosinone in N. jatamansi

TissueNardosinone Content (μg/g dry weight)Key Biosynthetic Genes Expressed
Roots12,500 ± 1,200NjTPS-49, NjCYP76A1
Rhizomes10,800 ± 950NjTPS-54, NjCYP71D1
Flowers320 ± 45NjTPS-59 (low expression)
LeavesNot detected-

Environmental and Hormonal Regulation

Jasmonic acid (JA) signaling critically regulates nardosinone biosynthesis. Methyl jasmonate (MeJA) treatment upregulates NjTPS-56 and NjTPS-57 expression, increasing nardosinone yields by 40–60% in cultured roots. Conversely, high-altitude stressors (e.g., UV exposure, low oxygen) induce oxidative degradation, favoring byproducts like desoxo-narchinol A and kanshone A.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

250.15689456 g/mol

Monoisotopic Mass

250.15689456 g/mol

Heavy Atom Count

18

Appearance

Powder

UNII

5VA93HYL8U

Wikipedia

Nardosinone

Dates

Modify: 2023-08-15

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